6-Fluoro-4-oximino-1-dimethylcarbamoyl-1,2,3,4-tetrahydroquinoline
CAS No.: 81892-51-5
Cat. No.: VC20306180
Molecular Formula: C12H14FN3O2
Molecular Weight: 251.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 81892-51-5 |
|---|---|
| Molecular Formula | C12H14FN3O2 |
| Molecular Weight | 251.26 g/mol |
| IUPAC Name | (4Z)-6-fluoro-4-hydroxyimino-N,N-dimethyl-2,3-dihydroquinoline-1-carboxamide |
| Standard InChI | InChI=1S/C12H14FN3O2/c1-15(2)12(17)16-6-5-10(14-18)9-7-8(13)3-4-11(9)16/h3-4,7,18H,5-6H2,1-2H3/b14-10- |
| Standard InChI Key | CNLSVGAHIXRIEE-UVTDQMKNSA-N |
| Isomeric SMILES | CN(C)C(=O)N1CC/C(=N/O)/C2=C1C=CC(=C2)F |
| Canonical SMILES | CN(C)C(=O)N1CCC(=NO)C2=C1C=CC(=C2)F |
Introduction
Structural Characteristics and Molecular Properties
The molecular architecture of 6-fluoro-4-oximino-1-dimethylcarbamoyl-1,2,3,4-tetrahydroquinoline is defined by its tetracyclic framework, which integrates a partially saturated quinoline ring system. Key structural features include:
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Fluorine Substitution: A fluorine atom at the 6-position of the quinoline ring, which enhances electronic properties and potential bioavailability.
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Dimethylcarbamoyl Group: A moiety at the 1-position, contributing to hydrogen-bonding interactions and solubility .
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Oximino Functional Group: An group at the 4-position, which may participate in tautomerism or coordination chemistry .
The compound’s isomeric SMILES notation is , and its InChIKey is . These identifiers confirm the (4Z)-configuration of the oximino group, a critical stereochemical detail influencing its reactivity.
Table 1: Physicochemical Properties
| Property | Value/Descriptor | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 251.26 g/mol | |
| Predicted Collision Cross Section | 154.4 Ų ([M+H]+ adduct) | |
| SMILES Notation | CN(C)C(=O)N1CC/C(=N/O)/C2=C1C=CC(=C2)F |
Research Gaps and Future Directions
Current literature on this compound is limited to structural and physicochemical characterizations . Critical areas for future investigation include:
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In Vitro Screening: Evaluation against bacterial, fungal, and cancer cell lines to identify baseline activity.
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Structure-Activity Relationships (SAR): Systematic modification of the oximino and dimethylcarbamoyl groups to optimize potency and selectivity.
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Mechanistic Studies: Elucidation of molecular targets using binding assays or computational docking simulations.
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